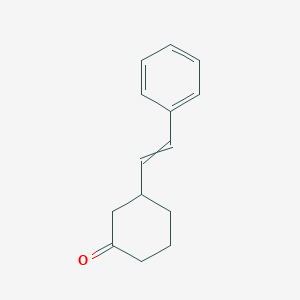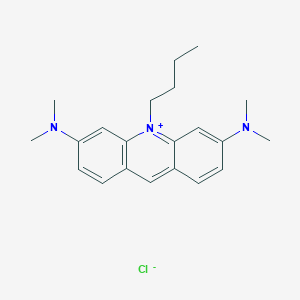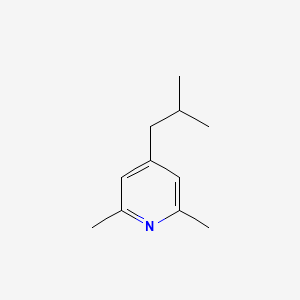![molecular formula C13H17Cl3S2 B14402788 {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene CAS No. 88649-68-7](/img/structure/B14402788.png)
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene is a chemical compound known for its unique structure and properties. It contains a benzene ring substituted with a trichloroethyl group and a pentylsulfanyl group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene typically involves the reaction of benzene with trichloroethanol and pentylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the trichloro group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloro or monochloro derivatives.
Substitution: Hydroxy or amino derivatives.
Applications De Recherche Scientifique
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[2,2,2-Trichloro-1-(methylsulfanyl)ethyl]sulfanyl}benzene
- {[2,2,2-Trichloro-1-(ethylsulfanyl)ethyl]sulfanyl}benzene
- {[2,2,2-Trichloro-1-(butylsulfanyl)ethyl]sulfanyl}benzene
Uniqueness
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentylsulfanyl group can influence the compound’s reactivity and interactions compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
88649-68-7 |
|---|---|
Formule moléculaire |
C13H17Cl3S2 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-pentylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C13H17Cl3S2/c1-2-3-7-10-17-12(13(14,15)16)18-11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3 |
Clé InChI |
TXGQAKZLFAXGNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC(C(Cl)(Cl)Cl)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)






methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)

![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)


